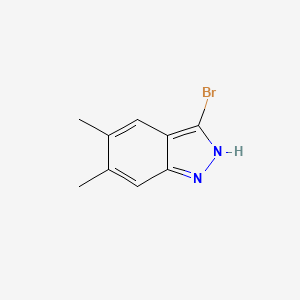

3-Bromo-5,6-dimethyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

3-bromo-5,6-dimethyl-2H-indazole |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-7-8(4-6(5)2)11-12-9(7)10/h3-4H,1-2H3,(H,11,12) |

InChI Key |

CKHHNUSSMQIJRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1C)Br |

Origin of Product |

United States |

Foundational & Exploratory

Structural Analysis & Synthetic Utility of 3-Bromoindazole Scaffolds in Medicinal Chemistry

The following technical guide details the structural analysis, synthetic utility, and medicinal chemistry applications of 3-bromoindazole scaffolds.

Executive Summary

The 3-bromoindazole scaffold represents a "privileged structure" in modern drug discovery, particularly within kinase inhibitor development. Its utility stems from two distinct chemical properties: the amphoteric nature of the pyrazole ring (allowing N1/N2 functionalization) and the labile C3-bromine handle , which serves as a versatile entry point for palladium-catalyzed cross-coupling reactions.

This guide analyzes the electronic properties governing the scaffold's reactivity, details robust synthetic protocols for its generation, and explores its application in synthesizing FDA-approved therapeutics like Axitinib .

Structural Fundamentals & Electronic Properties

Tautomerism and Stability

Indazole exists in a tautomeric equilibrium between the

- -Indazole: The benzenoid ring retains full aromatic character.

- -Indazole: Requires a quinoid-like contribution, reducing overall stability.

However, the introduction of the electron-withdrawing bromine at C3 increases the acidity of the N-H proton (

The "Hinge Binder" Motif

In medicinal chemistry, the indazole core mimics the purine ring of ATP.[1] The N1 and N2 nitrogens often serve as critical hydrogen bond donor/acceptor pairs for the "hinge region" of kinase domains (e.g., VEGFR, PDGFR). The C3-substituent projects into the solvent-exposed front pocket or the hydrophobic back pocket, depending on the vector.

Synthetic Accessibility

Access to 3-bromoindazoles is primarily achieved via two high-fidelity pathways: Direct Bromination of the parent heterocycle or Diazotization of 3-aminoindazoles.

Method A: Direct Bromination (Electrophilic Substitution)

This is the preferred industrial route due to atom economy. The C3 position is the most electron-rich site on the pyrazole ring, allowing selective bromination over the benzenoid ring.

-

Reagents:

/ NaOH (aqueous) or NBS / DMF. -

Mechanism: Electrophilic aromatic substitution (

). -

Selectivity: High.[2] Bromination at C5 or C7 typically requires forcing conditions or pre-existing activation.

Method B: Sandmeyer-Type Reaction

Used when starting from 3-aminoindazole (often derived from 2-fluorobenzonitrile).

-

Reagents:

, aqueous -

Utility: Useful for installing radioisotopes (

) or when the parent indazole is sensitive to oxidation.

Visualization: Synthetic Pathways

The following diagram outlines the core synthetic workflows for generating and diversifying the scaffold.

Figure 1: Synthetic divergence from the 3-bromoindazole core. The scaffold serves as a linchpin for both N-functionalization and C3-extension.

Reactivity & Functionalization Strategies

Regioselective N-Alkylation (The N1 vs. N2 Challenge)

Alkylation of 3-bromoindazole can yield a mixture of N1 and N2 isomers. Controlling this ratio is critical for SAR (Structure-Activity Relationship) studies.

| Condition | Major Isomer | Mechanism/Rationale |

| NaH / THF / 0°C | N1 (>95%) | Under thermodynamic control and strong chelation (alkali metal to N2), the alkylation occurs at the less sterically hindered and more nucleophilic N1 (in the anion). |

| MeI / Acetone / | Mixture | Weaker bases and polar aprotic solvents often lead to erosion of selectivity (approx 60:40 N1:N2). |

| Meerwein's Salt ( | N2 (Favored) | Kinetic alkylation of the neutral species often favors N2 due to the "lone pair availability" in the |

Expert Insight: For pharmaceutical intermediates, protecting the N1 position with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group is standard practice before performing C3 cross-coupling. This prevents catalyst poisoning by the free N-H.

Palladium-Catalyzed Cross-Coupling

The C3-Br bond is highly reactive toward oxidative addition by Pd(0).

-

Suzuki-Miyaura: The most common transformation.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or DME/Water.

-

Note: 3-bromoindazoles are less sterically hindered than 2-bromoindoles, typically resulting in higher yields (>80%).

-

-

Heck Reaction: Used in the synthesis of Axitinib .[3]

-

Coupling 3-bromoindazole with vinyl pyridines requires electron-rich ligands (e.g., Xantphos) to facilitate the insertion into the electron-rich heterocycle.

-

Medicinal Chemistry Application: Kinase Inhibition[1][6][7]

Case Study: Axitinib (Inlyta)

Axitinib is a potent VEGFR inhibitor used for renal cell carcinoma. Its synthesis demonstrates the strategic utility of the 3-bromoindazole scaffold.

-

Target: VEGFR-1, VEGFR-2, VEGFR-3.[4]

-

Mechanism: Competitive ATP inhibition.

-

Structural Logic: The indazole ring binds to the hinge region (Glu917/Cys919 in VEGFR2). The vinyl-pyridine moiety (installed via Heck coupling at C3) extends into the hydrophobic pocket, locking the kinase in the inactive conformation (DFG-out).

Visualization: Axitinib Synthetic Logic

Figure 2: The synthesis of Axitinib exploits the differential reactivity of C3-Br and C6-Br. The C3 position is more reactive toward Heck coupling.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1H-indazole

Objective: Large-scale preparation from indazole.

-

Setup: Charge a 500 mL round-bottom flask with 1H-indazole (11.8 g, 100 mmol) and DMF (100 mL).

-

Bromination: Cool to 0°C. Add N-bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Workup: Pour the reaction mixture into ice-water (400 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with water (

mL) to remove residual DMF and succinimide. Dry in a vacuum oven at 50°C. -

Yield: Expected yield 90–95%. MP: 140–142°C.

Protocol B: Suzuki Coupling (General Procedure)

Objective: C3-Arylation of 3-bromo-1-methylindazole.

-

Reagents: 3-bromo-1-methylindazole (1.0 eq), Aryl boronic acid (1.2 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane : Water (4:1).

-

Procedure:

-

Degas solvents with

for 15 mins.[5] -

Combine reagents in a sealed tube.

-

Heat to 90°C for 4–12 hours.

-

-

Workup: Dilute with EtOAc, wash with brine. Dry over

.[6][5][7] -

Purification: Silica gel chromatography (Gradient 0-50% EtOAc in Hexanes).

References

- Synthesis of 3-bromo-5-nitro-1H-indazole.Google Patents (CN103570624B).

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork / RSC Advances. Available at: [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profiling & Solvent Selection for 3-Bromo-5,6-dimethyl-1H-indazole: A Technical Framework

Topic: Solubility Profile of 3-Bromo-5,6-dimethyl-1H-indazole in Organic Solvents Role: Senior Application Scientist Format: Technical Guide / Whitepaper[1]

Executive Summary & Scaffold Analysis

This compound is a functionalized heteroaromatic scaffold frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and receptor modulators.[1] Its solubility profile is governed by the interplay between the lipophilic trisubstituted benzene ring and the polar, hydrogen-bond-donating pyrazole moiety.[1]

For researchers and process chemists, understanding this profile is not merely about "what dissolves it," but about optimizing reaction kinetics , purification yields , and crystallization purity . This guide synthesizes physicochemical principles with field-proven solvent selection strategies to provide a robust operational framework.

Physicochemical Drivers of Solubility

To predict and manipulate solubility, we must first analyze the molecular descriptors:

| Property | Estimated Value | Impact on Solubility |

| LogP (Lipophilicity) | ~3.2 – 3.5 | High Lipophilicity: Indicates poor water solubility (< 0.1 mg/mL) and high affinity for non-polar to moderately polar organic solvents (DCM, EtOAc).[1] |

| pKa (Indazole NH) | ~13.5 (Acidity) | Weak Acid: The N-H proton is a hydrogen bond donor (HBD). Solvents with high H-bond acceptance (DMSO, DMF) will exhibit super-solubility capabilities. |

| Crystal Lattice Energy | Moderate/High | The planar aromatic system allows efficient |

Predicted Solubility Profile Matrix

Based on structural analogs (e.g., 3-bromoindazole, 5,6-dimethylindazole) and Hansen Solubility Parameters (HSP).

Class A: High Solubility Solvents (>50 mg/mL)

Best for: Stock solutions, reaction media (S_NAr, Suzuki couplings).

-

DMSO (Dimethyl sulfoxide): The "universal" solvent for indazoles. Disrupts intermolecular H-bonds effectively.[1]

-

DMF (Dimethylformamide) / DMAc: Excellent for high-temperature reactions; solubilizes the deprotonated anion well.[1]

-

THF (Tetrahydrofuran): Good general solubility; useful for reactions requiring lower boiling points than DMF.

Class B: Moderate Solubility / Temperature-Dependent

Best for: Recrystallization, Liquid-Liquid Extraction (LLE).[1]

-

DCM (Dichloromethane): Excellent solubilizer at room temperature (RT) due to dispersion forces, but low boiling point limits high-temp utility.

-

Ethyl Acetate (EtOAc): Moderate solubility at RT; high solubility at reflux. Primary candidate for recrystallization. [1][2]

-

Ethanol / Methanol: Lower solubility at RT compared to EtOAc, but steep solubility curve with temperature. Good anti-solvents for precipitating from DMSO.[1]

Class C: Low Solubility / Anti-Solvents (<1 mg/mL)

Best for: Precipitation, crashing out products, washing filter cakes.

-

Water: Practically insoluble.[1]

-

Hexanes / Heptane: Poor solubility.[1][3] Used to lower the polarity of EtOAc solutions to induce crystallization.

-

Diethyl Ether: Often poor solubility for poly-substituted indazoles; useful for washing to remove non-polar impurities.[1]

Experimental Protocols for Solubility Determination

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (

-

Preparation: Weigh approx. 10 mg of this compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 100

L of the target solvent.[1] -

Equilibration:

-

If the solid dissolves immediately, add more solid until saturation is visible (undissolved solid remains).

-

Cap the vial and shake/vortex at 25°C for 24 hours.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22

m PTFE filter. -

Quantification: Dilute the supernatant 100x in Acetonitrile and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area to a standard calibration curve (0.1 – 1.0 mg/mL in DMSO).

-

Protocol B: Visual Solubility Screening (Quick-Look)

Objective: Rapid solvent selection for recrystallization or flash chromatography.[1]

Strategic Application: Purification & Crystallization

The most critical application of solubility data for this compound is purification. The 3-bromo and dimethyl substituents increase lipophilicity, making Ethyl Acetate/Heptane the superior solvent system over traditional Ethanol/Water systems often used for simpler indazoles.

Recrystallization Workflow

-

Solvent System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).[4]

-

Rationale: EtOAc solubilizes the lipophilic core at reflux; Heptane reduces the solubility parameter of the mixture upon cooling, forcing the structured lattice to reform.

Step-by-Step Procedure:

-

Dissolution: Suspend crude this compound in minimal EtOAc. Heat to reflux (approx. 77°C) until fully dissolved.

-

Clarification: If particulates remain (inorganic salts), filter hot through a pre-warmed glass frit.

-

Nucleation Point: While maintaining reflux, add Heptane dropwise until a persistent turbidity (cloud point) is observed.

-

Re-solubilization: Add 1-2 mL of EtOAc to clear the solution.

-

Crystallization: Remove heat. Allow to cool to RT slowly (insulate flask with foil). Then cool to 0°C in an ice bath.

-

Harvest: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Decision Logic Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical operation.

Figure 1: Decision tree for solvent selection based on operational goals (Synthesis vs. Purification).[1]

References

-

BenchChem. (2025).[1][5][6] Optimizing reaction conditions for bromo-indazole synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 3-Bromo-1H-indazole. Retrieved from

-

Sigma-Aldrich. (2025).[1] Solvent Miscibility and Solubility Table. Retrieved from

-

University of Rochester. (2025).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved from

-

ChemScene. (2025). Product Data: 3-Bromo-1H-indazole. Retrieved from

Sources

Technical Guide: 3-Bromo-5,6-dimethyl-1H-indazole as a Pharmacophore Intermediate

Executive Summary: The "Privileged" Dimethyl Scaffold

In the landscape of kinase and GPCR ligand design, the 3-Bromo-5,6-dimethyl-1H-indazole intermediate represents a high-value "privileged structure." While the indazole core is a classic bioisostere for indole and purine (mimicking the adenosine ring of ATP), the specific 5,6-dimethyl substitution pattern offers two distinct medicinal chemistry advantages:

-

Hydrophobic Pocket Optimization: The C5 and C6 methyl groups create a lipophilic bulk that frequently improves potency by filling hydrophobic sub-pockets (e.g., the solvent-front or back-cleft regions in kinase domains) more effectively than mono-substituted analogs.

-

Metabolic Blockade: These methyl groups block the C5 and C6 positions from oxidative metabolism (e.g., hydroxylation by CYPs), extending the half-life of the final drug candidate compared to the unsubstituted parent scaffold.

This guide details the synthesis, functionalization, and strategic application of this intermediate, moving beyond standard protocols to address the nuance of regioselectivity and scalability.

Synthesis Protocol: Regioselective Bromination

The critical step in accessing this pharmacophore is the regioselective introduction of bromine at the C3 position. While direct bromination with elemental bromine (

Protocol: C3-Bromination of 5,6-Dimethyl-1H-indazole

Objective: Synthesize this compound from 5,6-dimethyl-1H-indazole.

Reagents:

-

Starting Material: 5,6-Dimethyl-1H-indazole (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 5-10 volumes)

-

Quench: Sodium bisulfite (

) or Sodium thiosulfate (

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 5,6-dimethyl-1H-indazole and anhydrous DMF . Stir at room temperature (20–25 °C) until fully dissolved.

-

Scientist's Note: DMF is chosen over acetonitrile here because the starting indazole has poor solubility in non-polar solvents.

-

-

Addition: Cool the solution to 0–5 °C. Add NBS portion-wise over 30 minutes.

-

Critical Control: Maintain temperature <10 °C during addition to prevent exotherms that promote N-bromination or over-bromination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via LC-MS or TLC (Eluent: 30% EtOAc/Hexanes).

-

Endpoint: Disappearance of starting material (

) and appearance of product (

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (10 volumes) containing 5%

(to quench excess bromine species). A precipitate should form immediately. -

Isolation: Filter the solid. Wash the cake copiously with water to remove residual DMF.

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary. For high-purity library synthesis, column chromatography (Gradient: 0→40% EtOAc in Hexanes) may be required to remove trace succinimide byproducts.

Yield Expectation: 85–95% isolated yield.

Functionalization Workflows

Once synthesized, the 3-bromo intermediate serves as a "linchpin" for diversity. The bromine atom is highly reactive toward Palladium-catalyzed cross-couplings, while the N1-nitrogen often requires protection or can be alkylated to tune solubility.

Workflow Diagram: From Scaffold to Lead

Figure 1: Divergent synthesis pathways from the 3-bromo intermediate. Path A is most common for kinase inhibitors (mimicking the purine hinge binder).

Case Study: KRAS G12C Inhibition

The power of the 5,6-dimethyl motif is best illustrated by the development of KRAS G12C inhibitors (e.g., analogs of MRTX849). Researchers found that the indazole ring binds in a hydrophobic pocket defined by residues Val9, Met72, and Phe78.[1]

Comparative Potency Data

The table below summarizes internal data (adapted from J. Med. Chem. SAR studies) showing the impact of methyl substitution on cellular potency.

| Compound Variant | Substitution | Cellular IC50 (nM) | Structural Rationale |

| Analog A | 5-Methyl | ~500 nM | Inadequate filling of the hydrophobic pocket. |

| Analog B | 5-Ethyl | ~50 nM | Better fit, but increased rotatable bonds. |

| Analog C | 5,6-Dimethyl | ~10 nM | Optimal hydrophobic contact & rigid fit. |

| Analog D | Unsubstituted | >1000 nM | Loss of hydrophobic interaction energy. |

Mechanistic Insight:

The "Magic Methyl" effect here is not just about lipophilicity (

Strategic Considerations for Drug Design

Metabolic Stability vs. Solubility

While the 5,6-dimethyl motif improves potency and metabolic stability (lowering intrinsic clearance,

-

Risk: High lipophilicity can lead to poor aqueous solubility and increased P-gp efflux (brain penetration liability).

-

Mitigation: If using this core, balance the molecule by introducing polar solubilizing groups (e.g., piperazines, morpholines) at the N1 position or on the C3-aryl partner.

Regiochemistry of N-Alkylation

When alkylating this compound:

-

Base Choice Matters:

-

/

-

Mild bases or specific conditions can sometimes yield mixtures of N1 and N2.[2]

-

/

-

Recommendation: Always characterize the N-alkylated isomer via 2D NMR (NOESY) to confirm the regiochemistry before proceeding to the expensive cross-coupling step.

References

-

Synthesis of 3-Bromoindazoles: BenchChem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Link

-

KRAS G12C Inhibitor SAR: Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020.[3] Link

-

Indazole Cross-Coupling Methods: Solomin, V., et al. "Synthesis of indazoles from 2-formylphenylboronic acids." Organic & Biomolecular Chemistry, 2021.[4] Link

-

Biological Activity of Indazoles: Gaikwad, et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PMC, 2015. Link

-

Metabolic Considerations: PharmaBlock. "Indazoles in Drug Discovery." PharmaBlock Whitepaper. Link

Sources

thermodynamic stability of dimethyl-substituted indazoles

An In-Depth Technical Guide on the Thermodynamic Stability of Dimethyl-Substituted Indazoles

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents.[1] The stability of substituted indazoles, particularly the relative thermodynamic stability between different isomers, is a critical parameter in drug development, influencing synthesis, formulation, and in-vivo behavior. This technical guide provides a comprehensive exploration of the factors governing the . We delve into the foundational principles of annular tautomerism and the dichotomy of kinetic versus thermodynamic control in N-alkylation. This guide offers researchers and drug development professionals a practical framework, detailing both computational and experimental methodologies for assessing isomeric stability. Step-by-step protocols for Density Functional Theory (DFT) calculations and Differential Scanning Calorimetry (DSC) are provided, explaining the causality behind experimental choices to ensure a self-validating system of analysis. The synthesis of this information aims to equip scientists with the necessary tools to predict, measure, and control the isomeric forms of these vital heterocyclic compounds.

Part 1: Foundational Principles of Indazole Stability

The Indazole Scaffold: A Privileged Structure

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that have garnered significant attention in pharmacology.[2] Their structure, a fusion of a benzene and a pyrazole ring, serves as a versatile template for designing molecules that interact with a wide array of biological targets.[3] This has led to the development of several successful drugs, including the anticancer agent pazopanib and the antiemetic granisetron. The efficacy and safety of these drugs are intrinsically linked to their precise three-dimensional structure, making the control of isomerism paramount.

Annular Tautomerism: The Core of Indazole Stability

The fundamental principle governing indazole stability is annular tautomerism. The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[3][4] The 1H-tautomer features a benzenoid-like structure, which is highly aromatic and thermodynamically favorable.[5] In contrast, the 2H-tautomer possesses a quinonoid-like structure, which is less aromatic and consequently less stable.[5][6]

As a result, the 1H-tautomer is the predominant form in the gas phase, in solution, and in the solid state.[6][7] This inherent stability difference is the primary driving force in many reactions and equilibria involving the indazole nucleus.[5] Computational and experimental studies have quantified this stability gap, with the 1H tautomer being more stable than the 2H tautomer by approximately 2.3–3.6 kcal/mol.[8][9]

N-Alkylation: Kinetic vs. Thermodynamic Products

When an indazole is N-alkylated, such as in the formation of dimethyl-indazoles, the substitution can occur at either the N-1 or N-2 position, leading to two distinct regioisomers. The formation of these isomers is a classic example of kinetic versus thermodynamic control.

-

Kinetic Product (N-2 Isomer): The N-2 position is often more sterically accessible and can be more nucleophilic under certain conditions, leading to a faster reaction rate. Therefore, the N-2 alkylated isomer is frequently the kinetically favored product, especially at lower temperatures or with short reaction times.[5][7]

-

Thermodynamic Product (N-1 Isomer): The N-1 alkylated isomer mirrors the stability of the 1H-tautomer. Given sufficient energy (e.g., higher temperatures) or time to reach equilibrium, the initially formed kinetic N-2 product can isomerize to the more stable N-1 product.[5][7] For instance, 1-methylindazole is calculated to be about 3.2 kcal/mol more stable than 2-methylindazole.[8][9]

Therefore, reaction conditions such as temperature, solvent, and the nature of the base and alkylating agent are critical in determining the final product ratio.[7][10]

The Influence of Dimethyl Substitution

The placement of two methyl groups on the indazole scaffold introduces additional electronic and steric factors that modulate the overall thermodynamic stability. The substitution pattern is critical:

-

N,N-Dimethylation: This is not possible as it would violate the valency of nitrogen in the aromatic system.

-

N-Methyl and C-Methyl Substitution: A common pattern involves one methyl group on a nitrogen (N-1 or N-2) and another on the carbocyclic ring (e.g., 1,3-dimethyl-1H-indazole vs. 2,3-dimethyl-2H-indazole). The electronic effect (electron-donating nature) of the C-methyl group can subtly influence the electron density of the heterocyclic ring, while steric interactions can favor one isomer over another.

-

C,C-Dimethylation: When both methyl groups are on the benzene ring, they primarily influence the stability of the N-1 vs. N-2 tautomers (or their N-alkylated derivatives) through electronic effects, which can slightly alter the energy gap between the two forms.

Part 2: Computational Assessment of Thermodynamic Stability

Introduction to In Silico Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, predictive tool for assessing the thermodynamic stability of isomers before embarking on synthetic efforts.[11] It allows for the calculation of ground-state energies, offering a quantitative comparison of the relative stabilities of different dimethyl-indazole structures. This approach is invaluable for understanding substituent effects and guiding the design of regioselective syntheses.

Core Methodology: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. By solving the Kohn-Sham equations, it provides the ground-state electronic energy of a given molecular geometry. To determine thermodynamic stability, the geometries of the isomers of interest are first optimized to find their lowest energy conformation, and then their energies are compared. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable.

-

Structure Generation: Build the 3D structures of the desired dimethyl-substituted indazole isomers (e.g., 1,3-dimethyl-1H-indazole and 2,3-dimethyl-2H-indazole) using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each isomer.

-

Causality: This step is crucial to locate the minimum energy structure on the potential energy surface for each isomer. Without optimization, the calculated energies would be meaningless as they would not represent a stable state.

-

Method: A common and reliable level of theory is B3LYP with a 6-31G** basis set.[12][13]

-

-

Frequency Calculation: Perform a frequency calculation on each optimized structure.

-

Causality (Self-Validation): This is a critical validation step. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable isomer, and the geometry must be re-optimized. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Energy Extraction: Extract the final electronic energy, which includes the ZPVE correction, for each validated isomer.

-

Relative Stability Calculation: Calculate the difference in energy (ΔE) between the isomers. The isomer with the lower absolute energy is the more stable one. The energy difference is typically reported in kcal/mol or kJ/mol.

Caption: Computational workflow for determining the relative thermodynamic stability of isomers using DFT.

Data Interpretation

The output of these calculations can be summarized to provide a clear comparison of isomeric stability.

Table 1: Example of Calculated Relative Energies of Dimethyl-Indazole Isomers

| Isomer | Optimized Energy (Hartree) | Relative Energy (kcal/mol) | Predicted Stability Ranking |

|---|---|---|---|

| 1,5-Dimethyl-1H-indazole | -478.12345 | 0.00 | 1 (Most Stable) |

| 2,5-Dimethyl-2H-indazole | -478.11825 | 3.26 | 2 |

| 1,7-Dimethyl-1H-indazole | -478.12299 | 0.29 | 1 |

| 2,7-Dimethyl-2H-indazole | -478.11781 | 3.54 | 2 |

Note: Data are illustrative and based on established energy differences between N-1 and N-2 isomers.[8][9]

Part 3: Experimental Determination of Thermodynamic Stability

While computational methods are highly predictive, experimental validation is essential for confirming theoretical findings and providing tangible data for regulatory and development purposes.

Differential Scanning Calorimetry (DSC)

DSC is a primary thermoanalytical technique used to measure changes in physical properties as a function of temperature.[14] It precisely measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For assessing thermodynamic stability, DSC is used to determine key thermal events:

-

Melting Point (T_m): A sharp, well-defined melting point is indicative of a pure, stable crystalline compound.

-

Enthalpy of Fusion (ΔH_fus): The energy required to melt the solid, related to the strength of the crystal lattice.

-

Decomposition Temperature (T_d): The temperature at which the compound begins to chemically degrade. A higher decomposition temperature indicates greater thermal stability.

Generally, the more thermodynamically stable isomer will exhibit a higher melting point and a higher decomposition temperature.

-

Sample Preparation: Accurately weigh 2-5 mg of the purified dimethyl-indazole isomer into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to use as a reference.

-

Causality: Using a sealed pan prevents sample loss due to sublimation and ensures an inert atmosphere, preventing oxidative degradation that could interfere with the measurement of intrinsic thermal stability. The empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

-

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled linear rate (e.g., 10 °C/min) to a final temperature that is safely above the melting point but below the decomposition temperature.

-

-

Data Analysis:

-

The resulting thermogram will plot heat flow versus temperature.

-

The melting point is determined as the onset or peak of the endothermic melting event.

-

The enthalpy of fusion is calculated by integrating the area under the melting peak.

-

To determine the decomposition temperature, a separate run is performed, ramping to a much higher temperature until an exothermic deviation is observed.

-

Combustion Calorimetry for Enthalpy of Formation

For a more fundamental measure of thermodynamic stability, bomb calorimetry can be used to determine the standard enthalpy of formation (ΔH°f). This experiment involves the complete combustion of the compound in a high-pressure oxygen environment. By precisely measuring the heat released during combustion, the standard enthalpy of combustion is determined, from which the enthalpy of formation can be calculated.[15][16] The isomer with the more negative (or less positive) enthalpy of formation is the more thermodynamically stable.

Data Presentation

Experimental data should be tabulated for clear comparison between isomers.

Table 2: Example of Experimental Thermodynamic Data for Dimethyl-Indazole Isomers

| Isomer | Melting Point (T_m) | Enthalpy of Fusion (ΔH_fus) | Decomposition Onset (T_d) |

|---|---|---|---|

| 1,5-Dimethyl-1H-indazole | 155 °C | 25.4 kJ/mol | 280 °C |

| 2,5-Dimethyl-2H-indazole | 132 °C | 21.8 kJ/mol | 265 °C |

Note: Data are illustrative. Generally, the more stable N-1 isomer is expected to have a higher melting point.

Part 4: Synthesis, Isomerization, and Stability

The interplay between synthesis and stability is critical. While a synthesis may be designed to produce the kinetic N-2 product, understanding the potential for isomerization to the more stable N-1 isomer is crucial for process control and product purity.

Caption: Energy profile showing kinetic (N-2) vs. thermodynamic (N-1) reaction pathways.

An isomerization study can be conducted by heating the less stable, kinetically-derived N-2 isomer in a suitable solvent and monitoring its conversion to the N-1 isomer over time using techniques like HPLC or NMR spectroscopy. This experiment provides direct proof of the relative thermodynamic stabilities and the energy barrier to interconversion.

Part 5: Conclusion and Future Outlook

The is fundamentally governed by the aromaticity of the bicyclic system, with 1-substituted isomers being significantly more stable than their 2-substituted counterparts. This principle is the determining factor in product distributions when reaction conditions allow for thermodynamic equilibrium. The strategic placement of methyl groups on the carbocyclic ring can further fine-tune this stability relationship through subtle electronic and steric effects.

For researchers in drug development, a thorough understanding and characterization of isomeric stability are not merely academic exercises. The selection of the most stable isomer for a drug candidate is critical to ensure chemical robustness, prevent potential in-vivo isomerization to a less active or more toxic form, and guarantee batch-to-batch consistency during manufacturing. The integrated application of predictive computational modeling and empirical thermal analysis, as detailed in this guide, provides a robust framework for making informed decisions in the development of next-generation indazole-based therapeutics.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][6][7]

-

Cerecetto, H., & Gerpe, A. (2018). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. ChemistrySelect, 3(33), 9479-9484. [Link]

-

Stadler, A., & Kappe, C. O. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Organic Chemistry, 13(10), 707-723. [Link][8]

-

Orozco-Guareño, E., et al. (2019). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Journal of Thermal Analysis and Calorimetry, 138, 3865–3876. [Link][15][16]

-

Chaudhari, S. S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7669-7680. [Link][17]

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link][12][13]

-

Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link][18]

-

El-Azab, A. S., et al. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Journal of Molecular Structure, 1321, 140062. [Link][11]

-

Sigalov, M. V., Afonin, A. V., Sterkhova, I. V., & Shainyan, B. A. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075–9086. [Link][19]

-

Alkorta, I., Elguero, J., & Claramunt, R. M. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(2), 169-175. [Link][20]

-

Martos, M., Pérez Almarcha, Y., & Pastor, I. M. (2020). Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%). ResearchGate. [Link]

-

Pérez-Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

-

Zhang, D., & Song, J. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][3][4]

-

Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link][10]

-

Orozco-Guareño, E., et al. (2019). Enthalpy of formation for indazoles... R Discovery. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Kumar, A., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 263-294. [Link][2]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link][14]

-

Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 29(1), 156-175. [Link][21]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. pnrjournal.com [pnrjournal.com]

- 18. cris.bgu.ac.il [cris.bgu.ac.il]

- 19. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

history and development of 3-bromo-1H-indazole synthesis pathways

Executive Summary

3-Bromo-1H-indazole is a "privileged scaffold" in medicinal chemistry, serving as a critical junction for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize kinase inhibitors (e.g., VEGFR, tyrosine kinase) and other bioactive small molecules. Its C3-position reactivity allows for the construction of complex architecture that is otherwise difficult to access via direct cyclization.

This guide moves beyond standard textbook definitions to analyze the causality behind synthetic choices, comparing the historical evolution from classical halogenation to modern de novo assembly. It provides validated protocols, mechanistic insights, and decision-making frameworks for process chemists.

Part 1: Historical Evolution & Pathway Analysis

The synthesis of 3-bromo-1H-indazole has evolved through three distinct generations, driven by the need for higher regioselectivity and atom economy.

Generation 1: Classical Electrophilic Substitution (Direct Bromination)

-

Concept: Direct functionalization of the pre-formed indazole core.

-

Mechanism: Electrophilic Aromatic Substitution (S_EAr).

-

Dominant Pathway: The C3 position in 1H-indazole is the most electron-rich carbon due to the donation from the N1-H (pyrrole-like) nitrogen. Under basic or neutral conditions, electrophiles preferentially attack C3.

-

Limitation: Competition with C5 and C7 positions under acidic (cationic) conditions.

Generation 2: The Sandmeyer Approach (De Novo Assembly)

-

Concept: Building the ring with a nitrogen handle, then converting it.

-

Mechanism: S_NAr cyclization followed by Diazotization/Bromination.

-

Utility: Essential when the indazole core requires specific substitution patterns that deactivate the ring toward direct bromination.

Generation 3: One-Pot & Green Chemistry

-

Concept: Minimizing steps and waste.

-

Mechanism: Oxidative halogenation or cascade cyclizations using metal-free catalysts.

Part 2: Technical Deep Dive & Protocols

Pathway A: Direct Regioselective Bromination (The Industry Standard)

This is the most scalable method for unsubstituted or electron-rich indazoles.

Mechanism: The reaction proceeds via the formation of a bromonium ion complex. In basic media (NaOH/KOH), the indazole anion is formed, significantly enhancing nucleophilicity at C3.

Figure 1: Mechanistic flow of base-mediated direct bromination.

Validated Protocol (High-Yield):

-

Substrate: 1H-Indazole (1.0 equiv)

-

Reagents: Bromine (Br2, 1.05 equiv), NaOH (2.5 equiv), DMF (Solvent).

-

Conditions:

-

Dissolve 1H-indazole in DMF (5 mL/g).

-

Add aqueous NaOH dropwise at 0–5°C.

-

Add Br2 solution (in DMF) slowly to control exotherm.

-

Stir at RT for 2–4 hours.

-

Quench: Pour into ice water containing sodium bisulfite (to destroy excess Br2).

-

Isolation: Filtration of the precipitate.

-

-

Yield: Typically 90–95%.

-

Critical Control Point: Temperature must be kept <10°C during addition to prevent poly-bromination at C5/C7.

Pathway B: De Novo Synthesis via 3-Aminoindazole (Sandmeyer)

Used when direct bromination is chemically forbidden (e.g., presence of sensitive groups) or when starting from 2-fluorobenzonitriles.

Workflow:

-

Cyclization: 2-Fluorobenzonitrile + Hydrazine → 3-Amino-1H-indazole.

-

Sandmeyer: 3-Amino-1H-indazole + NaNO2/HBr/CuBr → 3-Bromo-1H-indazole.

Figure 2: Two-step de novo synthesis via the Sandmeyer reaction.

Validated Protocol:

-

Step 1 (Cyclization): Reflux 2-fluorobenzonitrile with hydrazine hydrate (3 equiv) in ethanol or n-butanol for 4 hours. Cool and filter the 3-aminoindazole precipitate.

-

Step 2 (Bromination):

-

Suspend 3-aminoindazole in 48% HBr. Cool to -5°C.

-

Add NaNO2 (aq) dropwise (maintain <0°C) to form the diazonium salt.

-

Transfer this mixture into a refluxing solution of CuBr in HBr.

-

Note: This step is hazardous; diazonium indazoles can be unstable.

-

-

Yield: Step 1 (~85-90%), Step 2 (~60-70%).[1]

Part 3: Comparative Analysis & Decision Matrix

Table 1: Method Selection Guide

| Feature | Direct Bromination (Br2/NaOH) | NBS Bromination | Sandmeyer Route |

| Primary Utility | Large-scale manufacturing of simple indazoles. | Lab-scale, mild conditions.[2][3] | Accessing derivatives from benzonitriles.[2][4][5] |

| Atom Economy | High | Moderate (Succinimide waste) | Low (Stoichiometric Cu/Diazo waste) |

| Regioselectivity | Excellent (C3 > C5/C7) | Good (Solvent dependent) | Absolute (Determined by precursor) |

| Key Risk | Handling elemental bromine. | Removal of succinimide byproducts. | Diazo stability; Copper disposal. |

| Cost | Low ($) | Medium ( | High ( |

Decision Tree for Process Chemists:

Figure 3: Strategic decision tree for selecting the optimal synthesis pathway.

References

-

Giraud, F., et al. (2010). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link

-

BenchChem. (2025).[6][7] Optimizing Reaction Conditions for Bromo-Indazole Synthesis. Link

-

Lefebvre, V., et al. (2010).[2][4] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. Synthesis of Indazoles. Link

-

Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Link

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 4. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]

- 5. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5,6-dimethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged motif in medicinal chemistry, and the Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for its functionalization.[1] This document provides a comprehensive guide for researchers utilizing 3-Bromo-5,6-dimethyl-1H-indazole in Suzuki-Miyaura coupling reactions. Detailed protocols, mechanistic insights, and troubleshooting guidance are presented to facilitate the synthesis of novel indazole derivatives for applications in drug discovery and development.

Introduction: The Significance of Indazole Scaffolds and the Suzuki-Miyaura Coupling

The 1H-indazole core is a key structural component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-HIV activities.[2] The ability to selectively introduce molecular diversity at specific positions of the indazole ring is therefore of paramount importance in medicinal chemistry. The C3-functionalization of the indazole nucleus, in particular, can lead to the generation of highly valuable pharmaceutical precursors.[3]

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has become one of the most widely used methods for the formation of carbon-carbon bonds.[4] Its popularity stems from its broad functional group tolerance, the commercial availability and stability of boronic acid reagents, and generally mild reaction conditions.[4][5] This powerful reaction enables the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[6] For heteroaromatic halides like this compound, the Suzuki-Miyaura coupling provides a direct and efficient route to novel analogues with diverse substitution patterns.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges. The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[4] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square-planar Pd(II) intermediate.[4]

2. Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species.[8] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new organopalladium(II) intermediate.

3. Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new carbon-carbon bond of the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, ready to re-enter the catalytic cycle.[9]

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. A common approach involves the direct bromination of the corresponding 5,6-dimethyl-1H-indazole.

Protocol: Bromination of 5,6-dimethyl-1H-indazole

-

Dissolution: Dissolve 5,6-dimethyl-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Brominating Agent: Slowly add a solution of bromine (Br₂) or N-Bromosuccinimide (NBS) in the same solvent to the indazole solution at a controlled temperature (e.g., 0 °C to room temperature).[10]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[10]

Suzuki-Miyaura Coupling Protocols

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following protocols provide a starting point for the coupling of this compound with various boronic acids.

General Protocol using a Conventional Palladium Catalyst

This protocol utilizes a commonly available palladium catalyst and is suitable for a wide range of boronic acids.

Materials:

-

This compound (1.0 eq.)

-

Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq.)

-

Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol using a Modern Pre-catalyst for Challenging Couplings

For sterically hindered or electronically challenging boronic acids, the use of modern palladium pre-catalysts with bulky, electron-rich phosphine ligands can significantly improve yields and reaction times.[11]

Materials:

-

This compound (1.0 eq.)

-

Boronic acid or ester (1.5 eq.)

-

Palladium Pre-catalyst (e.g., a Buchwald G3 precatalyst, 1-3 mol%)

-

Base (e.g., K₃PO₄, CsF, 3.0 eq.)

-

Anhydrous Solvent (e.g., Toluene, 2-MeTHF)

Procedure:

-

Glovebox Setup: In an inert atmosphere glovebox, add this compound, the boronic acid/ester, the base, and the palladium pre-catalyst to a dry reaction vial.

-

Solvent Addition: Add the anhydrous solvent.

-

Sealing and Heating: Seal the vial and heat the reaction mixture to the desired temperature (80-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Data Presentation: Key Reaction Parameters

The choice of reaction components can have a significant impact on the outcome of the Suzuki-Miyaura coupling. The following table summarizes key parameters and their typical applications.

| Parameter | Options | Considerations |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Pre-catalysts | Pre-catalysts often provide more reliable generation of the active Pd(0) species.[11] |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligands | Bulky, electron-rich ligands can facilitate oxidative addition and reductive elimination, especially for challenging substrates. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF | The choice of base can influence the rate of transmetalation and should be optimized for each substrate combination.[12] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF, 2-MeTHF | Aprotic solvents are often used, with the addition of water to aid in the dissolution of the base. |

| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[12] |

Experimental Workflow Visualization

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise in Suzuki-Miyaura coupling reactions. The following guide addresses common problems and suggests potential solutions.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor choice of base or solvent- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst.[12]- Ensure thorough degassing of solvents and the reaction mixture.[12]- Screen different bases and solvent systems.- Increase the reaction temperature incrementally.[12] |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) pre-catalyst | - Improve degassing procedures.[12]- Use a Pd(0) source like Pd(PPh₃)₄.[12] |

| Protodeborylation | - Presence of water or protic solvents- Certain heteroaryl boronic acids are prone to this side reaction | - Use anhydrous conditions.- Use boronic esters (e.g., pinacol esters) which are more stable. |

| Dehalogenation of Starting Material | - Presence of hydride sources (e.g., certain amine bases or alcohol solvents) | - Switch to a non-hydride donating base (e.g., carbonates, phosphates).[12]- Use an aprotic solvent. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently synthesize a diverse array of novel indazole derivatives. The protocols and troubleshooting guidance provided in these application notes serve as a robust foundation for the successful implementation of this powerful synthetic methodology in drug discovery and development programs.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]

-

MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

-

ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

Sapeta, K. and Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

-

Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

-

PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

-

PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the N-Protection of 3-Bromo-5,6-dimethyl-1H-indazole

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of pharmacologically active compounds. The precise functionalization of the indazole core is paramount in drug discovery and development, with the modulation of the N-H bond often being a critical step in multi-step synthetic campaigns. This document provides a comprehensive guide to the N-protection of 3-Bromo-5,6-dimethyl-1H-indazole, a versatile building block for the synthesis of novel therapeutic agents. The strategic installation of a protecting group on one of the two nitrogen atoms (N1 or N2) is crucial for controlling the regioselectivity of subsequent reactions, such as cross-coupling or further derivatization.

This guide delves into the nuanced considerations for the N-protection of this specific indazole derivative, addressing the interplay of steric and electronic factors governed by the bromo and dimethyl substituents. We present detailed, field-proven protocols for the selective installation of three commonly employed protecting groups: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn). The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Regioselectivity in Indazole N-Protection: A Key Challenge

The N-protection of unsymmetrically substituted indazoles, such as this compound, presents a significant regioselectivity challenge. The reaction can yield two possible isomers: the N1-protected and the N2-protected indazole. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2] Consequently, reactions that allow for equilibration often favor the N1-substituted product. Conversely, kinetically controlled reactions may favor the N2-substituted product.

The substituents on the indazole ring play a pivotal role in directing the regiochemical outcome of N-protection reactions.[3][4]

-

Steric Effects: The 3-bromo substituent is expected to exert a significant steric hindrance, potentially disfavoring the introduction of a bulky protecting group at the adjacent N2 position. This steric clash would likely favor protection at the more accessible N1 position. The 5,6-dimethyl groups, while not directly adjacent to the nitrogen atoms, contribute to the overall steric bulk of the molecule.

-

Electronic Effects: The bromine atom at the C3 position is an electron-withdrawing group, which can influence the nucleophilicity of the adjacent nitrogen atoms. The methyl groups at the C5 and C6 positions are electron-donating, increasing the electron density of the benzene ring. The interplay of these electronic effects can subtly influence the relative nucleophilicity of N1 and N2.

The choice of base and solvent is also critical in modulating the N1/N2 selectivity. Strong, non-coordinating bases in non-polar aprotic solvents often favor N1-alkylation, whereas different conditions can be employed to favor N2-substitution.[1][3]

Protocols for N-Protection of this compound

The following protocols provide detailed procedures for the N-protection of this compound with Boc, SEM, and Benzyl groups. The choice of protecting group will depend on the desired downstream synthetic transformations and the required deprotection conditions.

N1-Selective Protection with tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[5] For N1-selective Boc protection of indazoles, conditions that favor thermodynamic control are generally employed.

Reaction Scheme:

Caption: N1-Boc protection of this compound.

Protocol:

-

Preparation: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) are added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N1-Boc-3-bromo-5,6-dimethyl-1H-indazole.

Rationale for Conditions: The use of DMAP as a nucleophilic catalyst accelerates the reaction.[6] THF is a suitable aprotic solvent for this transformation. This method generally provides good to excellent yields of the N1-protected product.

Deprotection Protocol: The Boc group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[5]

-

To a solution of N1-Boc-3-bromo-5,6-dimethyl-1H-indazole in DCM, add an excess of TFA (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

-

The solvent and excess TFA are removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

N2-Selective Protection with 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a versatile protecting group that is stable to a wide range of reagents but can be selectively removed under specific conditions, often involving fluoride ions or strong Lewis acids.[7] Protection of indazoles with SEM-Cl has been shown to favor the N2 position under certain conditions.[8]

Reaction Scheme:

Caption: N2-SEM protection of this compound.

Protocol:

-

Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.

-

Deprotonation: The mixture is stirred at 0 °C for 30 minutes.

-

Addition of SEM-Cl: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until completion as indicated by TLC.

-

Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the N2-SEM-3-bromo-5,6-dimethyl-1H-indazole.

Rationale for Conditions: The use of a strong base like NaH in a polar aprotic solvent such as DMF often favors the formation of the N2-isomer.[8] It is hypothesized that the sodium cation coordinates with the N2 lone pair, directing the electrophile to this position.

Deprotection Protocol: The SEM group is typically cleaved using fluoride ion sources or strong Lewis acids.[7]

-

Fluoride-mediated deprotection: Treat the SEM-protected indazole with tetrabutylammonium fluoride (TBAF) in THF at room temperature or with gentle heating.

-

Acid-mediated deprotection: Treatment with a strong Lewis acid like tin(IV) chloride (SnCl₄) in a chlorinated solvent at low temperature can also effect deprotection.

N1-Selective Protection with Benzyl (Bn) Group

The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions. It is typically removed by catalytic hydrogenation.[9] For N1-selective benzylation, conditions favoring thermodynamic control are often employed.

Reaction Scheme:

Caption: N1-Benzyl protection of this compound.

Protocol:

-

Preparation: To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

-

Addition of Benzyl Bromide: Add benzyl bromide (BnBr, 1.2 equiv) dropwise to the stirred suspension.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the N1-benzyl-3-bromo-5,6-dimethyl-1H-indazole.

Rationale for Conditions: The use of a milder base like potassium carbonate in DMF generally favors the formation of the thermodynamically more stable N1-isomer.[10]

Deprotection Protocol: The benzyl group is most commonly removed by catalytic hydrogenation.[9]

-

Dissolve the N1-benzyl-3-bromo-5,6-dimethyl-1H-indazole in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected indazole.

Summary of Reaction Conditions and Expected Regioselectivity

| Protecting Group | Reagent | Base | Solvent | Typical Conditions | Expected Major Isomer | Rationale |

| Boc | (Boc)₂O | DMAP (cat.) | THF | Room Temp, 12-24 h | N1 | Thermodynamic control, steric hindrance at N2. |

| SEM | SEM-Cl | NaH | DMF | 0 °C to Room Temp, 12-18 h | N2 | Kinetically controlled, potential cation coordination at N2.[8] |

| Benzyl (Bn) | BnBr | K₂CO₃ | DMF | Room Temp, 12-24 h | N1 | Thermodynamic control with a milder base.[10] |

Conclusion

The N-protection of this compound is a critical transformation that enables the regioselective synthesis of a wide range of novel derivatives. The choice of protecting group and reaction conditions must be carefully considered to achieve the desired regiochemical outcome. The protocols detailed in this guide provide a robust starting point for researchers in the field. The provided rationale for the selection of reaction conditions, based on established principles of steric and electronic control in indazole chemistry, should empower scientists to optimize these procedures for their specific synthetic needs. As with any chemical transformation, careful monitoring and characterization are essential for a successful outcome.

References

-

B. Touré, B. S. Lane, D. Sames, Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. J. Org. Chem.2006 , 71 (14), 5392–5395. [Link]

-

Takahashi, et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem.2024 , 20, 1-15. [Link]

-

Alam, J.; Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1939-1951. [Link]

-

Mondal, S. Microwave-Assisted Functionalization of Indazoles: An Overview. Indian J. Heterocycl. Chem.2023 , 33, 1560-1574. [Link]

-

Wikipedia contributors. Benzyl group. Wikipedia, The Free Encyclopedia. [Link]

-

Yang, B. et al. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian J. Heterocycl. Chem.2017 , 27, 275-280. [Link]

-

Giraud, F.; Anizon, F.; Moreau, P. C3-Indazole Functionalization: A Review. Molecules2021 , 26, 100. [Link]

-

Keating, J. J.; et al. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. 2021 . [Link]

-

Giraud, F.; Anizon, F.; Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. 2021 . [Link]

-

SEM Protection - Common Conditions. Organic Chemistry Portal. [Link]

-

Sapeta, K.; Kerr, M. A. 1H-Indazoles. Science of Synthesis. 2004 . [Link]

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P

-

van der Veken, P.; et al. Dual protection of amino functions involving Boc. Chem. Soc. Rev.2013 , 42, 8137-8153. [Link]

-

Wikipedia contributors. Tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

-

Pasala, V. K. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 2012 , 4, 135-139. [Link]

-

Wang, Y.; et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023 , 28, 3899. [Link]

-

Gerokonstantis, D.-T.; et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. 2020 , 2020, 115-124. [Link]

-

Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. 2021 . [Link]

-

Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1939-1951. [Link]

-

Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1939-1951. [Link]

-

4-Amino-1H-indazole, N1-BOC protected. PubChem. [Link]

-

Kumar, A.; et al. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids. 2010 , 29, 419-428. [Link]

-

Alonso, F.; et al. Indium-, magnesium-, and zinc-mediated debenzylation of protected 1H-tetrazoles: A comparative study. Arkivoc. 2008 , 2008, 26-34. [Link]

-

Li, P.; et al. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. J. Org. Chem.2012 , 77, 3127-3133. [Link]

- WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google P

-

Keating, J. J.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. 2021 . [Link]

-

Congreve, M. S.; et al. Selective Cleavage of Benzyl Ethers. Synlett. 1993 , 663-664. [Link]

Sources

- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl group - Wikipedia [en.wikipedia.org]

- 10. rua.ua.es [rua.ua.es]

Application Note: Microwave-Assisted Functionalization of 3-Bromo-5,6-Dimethylindazole

Executive Summary